molecular formula C9H9NO B15265244 1-(4-Aminophenyl)prop-2-en-1-one

1-(4-Aminophenyl)prop-2-en-1-one

Cat. No.: B15265244
M. Wt: 147.17 g/mol
InChI Key: PTZRCYDZTLMANC-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)prop-2-en-1-one (CAS Number: 54509-18-1) is a key chemical building block belonging to the aminochalcone family. It serves as a versatile precursor for the synthesis of more complex chalcone derivatives, a class of compounds widely investigated in medicinal chemistry for their diverse biological activities. Scientific research utilizing this core structure has yielded promising results, particularly in the fields of infectious disease and antiparasitic research. Derivatives synthesized from this compound have demonstrated significant potential to enhance the effectiveness of conventional antibiotics against resistant bacterial strains. Specifically, analogous aminochalcones have been shown to inhibit bacterial efflux pumps (such as NorA and MepA in Staphylococcus aureus ), thereby reversing resistance and potentiating the action of drugs like norfloxacin and ciprofloxacin . Furthermore, research into structurally similar dichlorophenyl derivatives has revealed a potent trypanocidal effect against Trypanosoma cruzi , the parasite responsible for Chagas disease, with an activity comparable to the standard drug benznidazole . The compound is typically synthesized via a Claisen-Schmidt condensation reaction . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-(4-aminophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H9NO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1,10H2

InChI Key

PTZRCYDZTLMANC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Synthetic Methodologies for 1 4 Aminophenyl Prop 2 En 1 One

Classical Condensation Reactions

Conventional methods for synthesizing chalcones often rely on the Claisen-Schmidt reaction performed in organic solvents with strong bases. propulsiontechjournal.commdpi.com These methods, while effective, can have drawbacks such as long reaction times and the use of hazardous materials. mdpi.com

The Claisen-Schmidt condensation is a versatile and widely used method for preparing α,β-unsaturated ketones, known as chalcones. scispace.com The reaction involves the condensation of a ketone with an aldehyde in the presence of a catalyst, typically a base. researchgate.net For the synthesis of chalcones based on the 1-(4-aminophenyl)ethanone structure, this ketone is reacted with various aldehydes.

A variety of catalyst systems have been employed for the synthesis of chalcones, with sodium hydroxide (B78521) (NaOH) in ethanol (B145695) being one of the most common and traditional choices. researchgate.netnih.gov The base deprotonates the α-carbon of the ketone (4-aminoacetophenone), forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone (B49325). byjus.com

The reaction is often performed by stirring the reactants at room temperature or with gentle heating. nih.govmdpi.com For instance, the synthesis of (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one was achieved in excellent yield by refluxing o-aminoacetophenone and p-chlorobenzaldehyde for 20 minutes in ethanol with an aqueous NaOH solution. mdpi.com Similarly, other chalcones have been synthesized by stirring the corresponding acetophenone (B1666503) and aldehyde in ethanol with 40% NaOH solution for several hours at room temperature. nih.gov Other alkali hydroxides such as potassium hydroxide (KOH) are also frequently used. propulsiontechjournal.com

The following table summarizes typical conditions for the Claisen-Schmidt condensation using basic catalysts.

Ketone PrecursorAldehyde PrecursorCatalyst SystemSolventConditionsYieldReference
o-Aminoacetophenonep-Chlorobenzaldehyde20% aq. NaOHEthanolReflux, 20 min97% mdpi.com
Acetophenone DerivativesBenzaldehyde (B42025) Derivatives40% NaOHEthanolStir, RT, 4h- nih.gov
4-AcetamidoacetophenoneSubstituted AldehydesKOHEthanolSonication, 10-15 min- nih.gov
4'-Methylacetophenone4-(1H-Imidazol-1-yl)benzaldehyde15 M NaOHMethanolStir, RT, 2h75% mdpi.com
Acetylated 4-Aminoacetophenone2,4-Dichlorobenzaldehyde10% aq. NaOHMethanolStir, RT, 18-20h- nih.gov

This table represents a selection of reported methods and conditions.

The stoichiometry of the reactants is a critical parameter in the Claisen-Schmidt condensation. Typically, equimolar amounts of the ketone and aldehyde are used. researchgate.net However, in some cases, an excess of the aldehyde is used to ensure the complete conversion of the ketone. magritek.com When using a simple ketone like acetone, which has α-hydrogens on both sides, the stoichiometry significantly influences the product distribution. Using one equivalent of aldehyde can lead to a mono-condensation product, whereas using two or more equivalents can result in the formation of a bis-condensation product. magritek.comstackexchange.comnih.gov In the synthesis of 1-(4-aminophenyl)prop-2-en-1-one derivatives, where 4-aminoacetophenone is the ketone, this is less of a concern as condensation typically occurs only at the methyl group. The concentration of the base catalyst also plays a role; concentrations ranging from 10% to 60% aqueous alkali have been reported. researchgate.net

The Claisen-Schmidt condensation can potentially form both (E) and (Z) isomers of the resulting α,β-unsaturated ketone. However, the reaction overwhelmingly yields the more thermodynamically stable (E)-isomer. stackexchange.com This selectivity is attributed to steric hindrance in the transition state leading to the (Z)-isomer. stackexchange.com The use of strong bases like sodium hydroxide and reaction conditions that allow for thermodynamic equilibrium, such as heating, further favor the formation of the (E)-isomer. stackexchange.comnumberanalytics.com Crystal structure analyses of various chalcones derived from aminophenyl ketones confirm the adoption of the (E) configuration around the C=C double bond. mdpi.comnih.govresearchgate.net

Optimized Claisen-Schmidt Condensation Protocols

Modern and Sustainable Synthetic Approaches

In response to growing environmental concerns, significant effort has been directed towards developing more sustainable methods for chemical synthesis, aligning with the principles of green chemistry.

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org Key principles include waste prevention, maximizing atom economy, using safer solvents and catalysts, and improving energy efficiency. propulsiontechjournal.comrjpn.org These principles have been successfully applied to the synthesis of chalcones.

Several green methods for chalcone synthesis have been developed, including:

Microwave Irradiation: This technique often leads to dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. propulsiontechjournal.commdpi.com

Ultrasonic Irradiation: Sonication can enhance reaction rates by creating localized high-pressure and high-temperature zones, a phenomenon known as cavitation. propulsiontechjournal.comresearchgate.net

Solvent-Free Synthesis: Performing reactions without a solvent, often by grinding the solid reactants together (mechanochemistry), minimizes waste and can lead to high yields in very short reaction times. rsc.org For example, grinding various benzaldehydes and an acetophenone with solid NaOH using a mortar and pestle has produced chalcones in high yields (76-86%) within minutes.

Use of Greener Solvents: When a solvent is necessary, the focus shifts to environmentally benign options like water, ethanol, or ionic liquids. rjpn.orgfrontiersin.org Ethanol is considered a green solvent, and water is an ideal choice due to its low cost, non-flammability, and lack of toxicity. acs.org

The application of these green methodologies offers significant advantages over classical approaches, including improved efficiency, reduced environmental impact, and safer laboratory practices. mdpi.com

Green MethodTypical ConditionsAdvantagesReference(s)
Microwave IrradiationSupported reagents, solvent-freeRapid kinetics, high yields, high selectivity propulsiontechjournal.commdpi.comrjpn.org
Ultrasonic IrradiationDilute NaOH, no additional solventReduced reaction time and temperature propulsiontechjournal.comresearchgate.net
Solvent-Free GrindingSolid NaOH catalyst, mortar and pestleHigh yields, short reaction time (minutes), eco-friendly rsc.org
Green SolventsWater, ethanol, ionic liquidsLow toxicity, recyclability, reduced waste rjpn.orgfrontiersin.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. uobaghdad.edu.iq This method has been successfully applied to the synthesis of chalcones. In a typical procedure, a mixture of an acetophenone and a benzaldehyde is irradiated in the presence of a base, such as potassium hydroxide, in a solvent like ethanol or dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated by pouring the reaction mixture into ice water and subsequent filtration and recrystallization. researchgate.net This method often leads to significantly shorter reaction times compared to conventional heating. researchgate.net

A two-step microwave-assisted process has also been reported for the synthesis of 2-amino-4,6-diarylpyrimidine derivatives, where the intermediate chalcones are formed in the first step via aldol (B89426) condensation. nih.gov

ReactantsCatalyst/SolventMethodYield (%)Reference
4-aminoacetophenone, Isovanillin40% NaOH, EthanolStirring at room temp.53 nih.gov
4-aminoacetophenone, 2,3,4-trimethoxybenzaldehyde40% NaOH, EthanolStirring at room temp.92 nih.gov
4-aminoacetophenone, 2,3-dimethoxybenzaldehyde40% NaOH, EthanolStirring at room temp.93 nih.gov
4-aminoacetophenone, 3,4,5-trimethoxybenzaldehyde40% NaOH, EthanolStirring at room temp.87 nih.gov

Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. While specific examples for the continuous flow synthesis of this compound are not detailed in the provided search results, the continuous-flow synthesis of related compounds like deuterated chalcone derivatives has been reported. nih.gov This suggests the applicability of flow chemistry to the synthesis of this class of compounds.

Continuous mechanochemistry, using devices like screw extrusion reactors, is another advanced technique that has been employed for Claisen-Schmidt chalcone synthesis. rsc.org This method combines the benefits of solvent-free reactions with continuous processing. rsc.org Furthermore, a two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones has been developed, highlighting the potential for multi-step syntheses in flow. mpg.de

Purity and Yield Optimization Strategies

Optimizing the purity and yield of this compound is crucial for its application in further research and development. Several strategies are employed during and after the synthesis to achieve high-purity product in good yield.

Reaction Monitoring Techniques (e.g., Thin-Layer Chromatography)

Careful monitoring of the reaction progress is essential to determine the optimal reaction time and to minimize the formation of byproducts. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique for this purpose. bohrium.commdpi.com By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the product can be visualized under UV light. The reaction is considered complete when the starting material spots have disappeared or are no longer diminishing in intensity. mdpi.com For chalcone synthesis, a common mobile phase for TLC analysis is a mixture of n-hexane and ethyl acetate.

Recrystallization and Purification Procedures

After the reaction is complete, the crude product is often isolated by filtration. bohrium.com However, this crude product may contain unreacted starting materials, catalysts, and byproducts. Recrystallization is the most common method for purifying solid organic compounds like this compound. uobaghdad.edu.iqbohrium.com Ethanol is a frequently used solvent for the recrystallization of aminophenyl chalcones. uobaghdad.edu.iq The crude solid is dissolved in a minimum amount of hot solvent, and upon cooling, the purified product crystallizes out, leaving the impurities in the mother liquor. mdpi.comnih.govscilit.com The purified crystals are then collected by filtration and dried. bohrium.com In some cases, washing the filtered solid with water and ethanol is sufficient to obtain a pure product. bohrium.com

CompoundPurification MethodReference
(E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-oneWashed with water and ethanol, then recrystallized. bohrium.com
(E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneRecrystallization from 96% ethanol. mdpi.com
Substituted 2, 4-dihydroxy -N-hydroxy phenyl chalcone iminesWashed and recrystallized from absolute ethanol. uobaghdad.edu.iq
(E)-N-{2-[3-(4-methylphenyl)acryloyl]phenyl}methanesulfonamide- mdpi.com
(E)-N-{2-[3-(4-methoxyphenyl)acryloyl]phenyl}methanesulfonamide- mdpi.com
(E)-N-{2-[3-(4-(dimethylamino)phenyl)acryloyl]phenyl}methanesulfonamide- mdpi.com

Chemical Reactivity and Derivatization Strategies of 1 4 Aminophenyl Prop 2 En 1 One

Reactivity of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone system in 1-(4-aminophenyl)prop-2-en-1-one is a key site for various chemical reactions. This moiety consists of a carbonyl group conjugated with a carbon-carbon double bond, which influences its reactivity.

The Michael addition, a type of conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgambeed.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). wikipedia.org This 1,4-addition is a thermodynamically controlled process and is widely used for the formation of carbon-carbon bonds. wikipedia.orgambeed.com

For this compound, various nucleophiles can act as Michael donors. These include soft nucleophiles like enolates, amines, and thiols. The reaction proceeds via the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final adduct. The presence of the electron-withdrawing carbonyl group facilitates this type of addition by polarizing the double bond.

Michael DonorProduct Type
Enolates1,5-Dicarbonyl compounds
Aminesβ-Amino ketones
Thiolsβ-Thio ketones
Nitromethane (B149229)γ-Nitro ketones

This table provides examples of product types from Michael additions with this compound.

The selective reduction of the carbon-carbon double bond in α,β-unsaturated ketones, without affecting the carbonyl group, is a valuable transformation. Several methods have been developed for this purpose. One approach involves the use of potassium triphenylborohydride, which has shown a high tendency for 1,4-reduction of aromatic enones. tandfonline.com Another strategy is a copper-catalyzed chemoselective reduction that utilizes a hydroboration/protodeboronation sequence, proceeding under mild conditions without the need for hydrogen gas or stoichiometric metal hydrides. rsc.org Additionally, a system using carbon disulfide and potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) can achieve this selective reduction, with DMSO acting as the hydrogen source. acs.org Enzymatic methods using ketoreductases have also been explored for the selective reduction of the alkenyl group in α,β-unsaturated carbonyls. chemrxiv.org

Reagent/SystemConditionsSelectivity
Potassium triphenylborohydrideHigh for 1,4-reduction
Copper catalyst with H2OMild, hydrogen gas-freeHigh for C=C bond
CS2/t-BuOK in DMSOHigh for C=C bond
KetoreductaseEnzymaticSelective for alkenyl group

This table summarizes various methods for the selective reduction of the olefinic bond in α,β-unsaturated ketones.

The α,β-unsaturated ketone moiety can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the enone can act as the dienophile, reacting with a conjugated diene. The stereochemistry and regioselectivity of these reactions can often be controlled by the substituents on both the diene and the dienophile. Formal aza-Diels-Alder reactions of enones with cyclic imines have also been developed, providing access to complex nitrogen-containing heterocyclic frameworks. nih.gov The use of chiral catalysts can lead to highly enantioselective transformations. nih.gov Furthermore, 1,4-quinones, which can be derived from aminophenols, are known to undergo Diels-Alder reactions. researchgate.net

The oxidation of the aminophenol portion of the molecule can lead to the formation of quinone or quinone-imine structures. The oxidation of p-aminophenol itself can yield complex products like N,N'-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine, with the reaction pathway being pH-dependent. rsc.org The electrochemical oxidation of 4-aminophenol (B1666318) can produce 4-quinoneimine. researchgate.net Generally, the oxidation of aminophenols can be a route to quinone imines, which are reactive electrophiles. researchgate.net The oxidation of phenols to quinones can also be catalyzed by metal salts. rsc.org

Nucleophilic Addition Reactions

Transformations Involving the 4-Amino Phenyl Group

The 4-amino phenyl group offers another site for chemical modification, allowing for the synthesis of a wide array of derivatives.

The primary amino group is nucleophilic and can undergo various reactions typical of anilines. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions.

Condensation Reactions: The amino group can condense with carbonyl compounds to form imines (Schiff bases). For instance, it can react with aldehydes to form chalcone (B49325) derivatives. mdpi.comresearchgate.net

These transformations on the amino group can be performed while preserving the α,β-unsaturated ketone moiety, or in concert with reactions at the enone, leading to a wide range of functionalized molecules. For example, chalcones containing an amino group can be used as precursors for the synthesis of various heterocyclic compounds. smolecule.com

Amine Functionalization Reactions

The primary amino group on the phenyl ring is a key site for derivatization, enabling the introduction of various functionalities to modulate the compound's properties.

The amino group of 4'-aminochalcones can readily undergo acylation reactions. nih.gov This transformation is typically achieved by reacting the chalcone with acylating agents like acetic anhydride (B1165640) or acetyl chloride. orientjchem.org The resulting N-acetyl derivatives have been synthesized and studied, although in some cases, acylation of the nitrogen has been reported to decrease certain biological activities. nih.gov For instance, the inhibitory effect of a 4-aminochalcone derivative against β-secretase (BACE1), an enzyme linked to Alzheimer's disease, was significantly reduced upon N-acylation. nih.gov

Alkylation of the amino group provides another route to diversify the aminochalcone structure. nih.gov Mono- and di-alkylation can be achieved using appropriate alkylating agents, leading to secondary and tertiary amines, respectively. These modifications can influence the electronic and steric properties of the molecule, which in turn can impact its biological profile. nih.gov

Table 1: Examples of Amine Functionalization Reactions

Reaction Type Reagent Example Product Type Reference
Acylation Acetic Anhydride N-acetyl-4-aminochalcone nih.gov

The condensation of the primary amino group of this compound with various aldehydes and ketones is a common strategy to generate Schiff bases (imines). scispace.comdergipark.org.tr This reaction is typically catalyzed by an acid or base and involves the formation of a C=N double bond. scispace.com The synthesis of Schiff bases from 4-aminoacetophenone, a precursor to the title compound, and various aldehydes has been widely reported. nih.govnih.gov These reactions are often straightforward and can be carried out under mild conditions, sometimes even in the absence of a solvent. scispace.com The resulting Schiff bases are versatile intermediates and have been investigated for their own biological activities. nih.gov

For example, a series of Schiff bases were synthesized by reacting 4-aminoacetophenone with different substituted benzaldehydes. researchgate.net The formation of the imine bond is a key step in creating more complex molecular architectures.

Table 2: Synthesis of Schiff Bases from Aminophenyl Ketones

Amine Reactant Aldehyde/Ketone Reactant Catalyst/Conditions Product Type Reference
4-Aminoacetophenone Substituted Benzaldehydes Ethanolic KOH Chalcone Intermediate researchgate.net
1-Amino-4-methylpiperazine Aromatic Aldehydes Ethanol (B145695), Reflux Schiff Base dergipark.org.tr

The primary aromatic amine functionality of this compound allows for diazotization, a reaction that converts the amino group into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. youtube.comyoutube.com The resulting arenediazonium salt is a highly versatile intermediate.

These diazonium salts can then undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. ajchem-a.comjbiochemtech.comresearchgate.net This reaction has been utilized to synthesize novel azo-chalcone dyes. For instance, an aminochalcone can be diazotized and then coupled with a compound like 2-naphthol (B1666908) to produce a new azo-chalcone ligand. researchgate.net Another approach involves the diazotization of 4-aminoacetophenone and subsequent coupling, followed by a Claisen-Schmidt condensation to form the chalcone structure. revmaterialeplastice.ro

Table 3: Synthesis of Azo-Chalcone Derivatives

Starting Material Reaction Sequence Coupling Partner Product Reference
4'-Aminochalcone 1. Diazotization (NaNO₂, HCl) 2. Azo Coupling 2-Naphthol Azo-Chalcone Ligand researchgate.net

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. byjus.com The substituents already present on the ring, the amino group (-NH₂) and the propenoyl group (-COCH=CH-Ar), dictate the position of further substitution. The amino group is a powerful activating group and an ortho-, para-director. Conversely, the propenoyl group is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl.

Given that the amino and propenoyl groups are para to each other, the directing effects are focused on the same positions. The strong activating and ortho-directing effect of the amino group will dominate, directing incoming electrophiles to the positions ortho to the amine (and meta to the propenoyl group). byjus.com Therefore, reactions such as halogenation, nitration, and sulfonation would be expected to occur at the positions adjacent to the amino group. masterorganicchemistry.com However, the reactivity of the amino group itself towards electrophiles can sometimes lead to side reactions or require protection before carrying out the EAS reaction.

Multi-Component Reactions and Heterocycle Synthesis

This compound, as a chalcone derivative, is a valuable precursor for the synthesis of various heterocyclic compounds through multi-component reactions or cyclization reactions. nih.govnih.gov

Pyrazolines: The reaction of chalcones with hydrazines is a well-established and widely used method for the synthesis of pyrazolines, which are five-membered nitrogen-containing heterocycles. researchgate.netnih.govthepharmajournal.comrdd.edu.iqresearchgate.net Typically, the α,β-unsaturated ketone system of the chalcone undergoes a condensation reaction with hydrazine (B178648) or its derivatives. For example, reacting a chalcone with hydrazine hydrate (B1144303) in an acidic or basic medium can lead to the formation of the corresponding pyrazoline. thepharmajournal.com A variety of substituted pyrazolines have been synthesized from chalcone precursors, demonstrating the versatility of this approach. researchgate.netnih.gov

Pyrimidines: Pyrimidine (B1678525) rings, six-membered heterocycles with two nitrogen atoms, can also be synthesized from chalcones. derpharmachemica.comnih.govijper.orgresearchgate.netresearchgate.net A common method involves the reaction of a chalcone with a reagent containing a urea (B33335), thiourea (B124793), or guanidine (B92328) moiety. derpharmachemica.com For instance, the cyclization of chalcones with guanidine hydrochloride in the presence of a base like potassium hydroxide (B78521) yields 2-aminopyrimidines. derpharmachemica.com Similarly, reaction with urea can produce pyrimidin-2-ones. ijper.org These reactions provide a straightforward entry into diverse pyrimidine derivatives.

Quinolines: Chalcones, particularly 2-aminochalcones, are key intermediates in the synthesis of quinolines, a class of fused heterocyclic compounds. nih.govnih.govresearchgate.netresearchgate.netmdpi.com One synthetic strategy involves the intramolecular cyclization of 2-aminochalcones. For instance, (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one can undergo intramolecular cyclization to form a dihydroquinolin-4-one, which can then be further transformed into a quinoline (B57606). nih.gov Another approach involves the reaction of 4-aminoacetophenone with 4,7-dichloroquinoline (B193633) to create a chalcone-quinoline hybrid. researchgate.net These methods highlight the importance of the chalcone scaffold in constructing complex heterocyclic systems.

Table 4: Heterocycle Synthesis from Chalcone Derivatives

Target Heterocycle Reagent(s) General Reaction Type Reference(s)
Pyrazolines Hydrazine Hydrate, Substituted Hydrazines Cyclocondensation researchgate.netnih.govthepharmajournal.comresearchgate.net
Pyrimidines Urea, Thiourea, Guanidine Hydrochloride Cyclocondensation derpharmachemica.comnih.govijper.orgresearchgate.net

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

The enone functionality and the aromatic amino group in this compound serve as key reactive sites for the construction of various heterocyclic rings. The Michael addition susceptibility of the β-carbon of the propenone moiety, coupled with the nucleophilicity of the amino group and the reactivity of the carbonyl group, facilitates cyclization reactions to form a range of heterocyclic systems.

The reaction of chalcones with binucleophilic reagents is a well-established method for the synthesis of six-membered heterocyclic rings like pyrimidines and their sulfur analogs. For instance, the condensation of chalcones with guanidine is a classical approach to synthesize 2-aminopyrimidines. While specific studies on this compound are not extensively documented in this exact context, the general reaction mechanism involves the initial Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring.

Similarly, the reaction with thiourea is expected to yield pyrimidine-2-thiones. The reaction proceeds through a similar mechanism involving the initial addition of the sulfur or nitrogen of thiourea to the enone system, followed by cyclization and dehydration to afford the corresponding thione derivative. These reactions highlight the utility of this compound as a versatile precursor for nitrogen- and sulfur-containing heterocycles.

A general representation of the synthesis of 2-aminopyrimidines from chalcones is depicted in the following reaction scheme. The reaction of a chalcone with guanidine carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions typically affords the corresponding 2-amino-4,6-diarylpyrimidine. organic-chemistry.org

Table 1: Synthesis of 2-Aminopyrimidines from Chalcones

Chalcone PrecursorReagentConditionsProductYieldReference
1,3-Diphenylprop-2-en-1-oneGuanidine CarbonateDMF, 160°C, 4h4,6-Diphenyl-pyrimidin-2-ylamineGood organic-chemistry.org
1-(4-Nitrophenyl)-3-phenylprop-2-en-1-oneGuanidine CarbonateDMF, 160°C, 4h4-(4-Nitrophenyl)-6-phenylpyrimidin-2-ylamineGood organic-chemistry.org

Furthermore, the carbonyl group of the chalcone can be targeted for thionation using reagents like Lawesson's reagent to produce the corresponding thioketone. Lawesson's reagent is a mild and effective thionating agent for a variety of carbonyl compounds, including ketones, esters, and amides. mdpi.com The resulting thioketone can then undergo further reactions to form sulfur-containing heterocycles.

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The aromatic ring of this compound, particularly after conversion of the amino group to a more suitable functional group like a halide, can be further functionalized using transition metal-catalyzed cross-coupling reactions. These reactions, including the Heck, Suzuki, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds and the introduction of diverse substituents onto the aromatic core.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org In the context of this compound, if the amino group is converted to a halide (e.g., an iodo or bromo group), it can be coupled with various alkenes to introduce new vinyl substituents. The reaction typically employs a palladium catalyst, a base, and a suitable solvent. organic-chemistry.org

Suzuki Coupling: The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.govnih.gov An aryl halide derivative of this compound could be coupled with a wide range of aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives, respectively. The reaction conditions generally involve a palladium catalyst, a base, and a solvent system that can be aqueous. nih.gov

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov An aryl halide derived from this compound can be coupled with various terminal alkynes to introduce alkynyl moieties onto the aromatic ring. This reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

For practical application in these cross-coupling reactions, the amino group of this compound would likely require protection or conversion to a more suitable leaving group. For instance, diazotization of the amino group followed by a Sandmeyer-type reaction could introduce a halide, making the compound amenable to these palladium-catalyzed transformations. Alternatively, protecting the amino group, for example as an acetamide, would prevent side reactions and allow for selective functionalization of the aromatic ring.

The following table provides a general overview of the conditions often employed in these cross-coupling reactions, though specific optimization for a this compound derivative would be necessary.

Table 2: General Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions

ReactionCatalystLigand (if applicable)BaseSolventTypical Substrates
Heck Pd(OAc)₂, PdCl₂Phosphines (e.g., PPh₃)Amines (e.g., Et₃N), Carbonates (e.g., K₂CO₃)DMF, AcetonitrileAryl Halides, Alkenes
Suzuki Pd(PPh₃)₄, Pd(OAc)₂Phosphines, N-Heterocyclic CarbenesCarbonates (e.g., K₂CO₃), Phosphates (e.g., K₃PO₄)Toluene, THF, DMF, WaterAryl Halides, Boronic Acids
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PhosphinesAmines (e.g., Et₃N, i-Pr₂NH)DMF, Toluene, THFAryl Halides, Terminal Alkynes

Computational and Theoretical Investigations of 1 4 Aminophenyl Prop 2 En 1 One

Electronic Structure and Molecular Orbital Theory

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic nature of chalcones. These studies offer insights into the distribution of electrons within the molecule and its susceptibility to chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller energy gap generally signifies higher reactivity.

For chalcone (B49325) derivatives, the HOMO is typically localized on the aminophenyl ring, while the LUMO is distributed over the carbonyl group and the propenone linker. This distribution indicates that the aminophenyl moiety acts as the primary electron donor, while the enone system serves as the electron acceptor. The calculated HOMO-LUMO energy gap for chalcones similar to 1-(4-aminophenyl)prop-2-en-1-one suggests significant intramolecular charge transfer, contributing to their notable electronic properties. For instance, a study on a halogenated chalcone derivative calculated a HOMO-LUMO energy gap of 4.12 eV, indicating its potential suitability for optoelectronic applications. nih.gov

PropertyDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalIndicates the ability to donate an electron.
LUMO Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron.
Energy Gap The energy difference between HOMO and LUMOA smaller gap suggests higher chemical reactivity and lower kinetic stability.

Electrostatic Potential Surface Analysis and Charge Distribution

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. In chalcones, the MEP maps typically reveal a negative potential (red and yellow regions) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, the positive potential (blue regions) is often located around the amino group's hydrogen atoms, marking them as sites for nucleophilic interaction. This charge distribution is fundamental to understanding the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing of these molecules.

Reactivity Indices (e.g., Fukui Functions)

Quantum chemical descriptors like hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) provide quantitative measures of a molecule's reactivity. mdpi.com Studies on related chalcones have shown that these parameters can effectively describe their chemical behavior. mdpi.com For example, a low hardness and high softness value are indicative of high chemical reactivity. mdpi.com The electrophilicity index helps in classifying molecules as strong or moderate electrophiles. These indices, derived from the HOMO and LUMO energies, offer a deeper understanding of the molecule's reactive nature.

Conformational Analysis and Stability

The three-dimensional structure of this compound, particularly the arrangement of its constituent rings and the enone linker, dictates its stability and biological activity.

Preferred Conformations and Rotational Barriers

Chalcones can exist in different conformations due to rotation around the single bonds. The most stable conformation is typically the one with the lowest energy. Computational studies on similar chalcones have explored various conformers to identify the most stable structures. researchgate.net The orientation of the carbonyl group relative to the adjacent double bond can lead to s-cis and s-trans isomers. The trans configuration of the vinylic protons is generally favored.

Theoretical Prediction of Spectroscopic Properties

Computational quantum chemistry enables the prediction of various spectroscopic properties, providing a basis for the interpretation of experimental spectra. For chalcone derivatives, these theoretical calculations are crucial for understanding their electronic structure and vibrational modes.

Vibrational (IR, Raman) Spectra Simulation

The simulation of infrared (IR) and Raman spectra is a common application of computational chemistry, aiding in the assignment of complex experimental vibrational bands. nih.govarxiv.org These simulations are typically performed using DFT methods, which can calculate the harmonic vibrational frequencies and intensities of a molecule's normal modes. arxiv.org By comparing the calculated spectrum with experimental data, a detailed assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the phenyl rings, the enone bridge, and the amino group, can be achieved. arxiv.orgresearchgate.net

For chalcone-like structures, theoretical calculations help identify characteristic frequencies, such as the C=O and C=C stretching vibrations of the enone moiety and the vibrational modes of the substituted aromatic rings. While specific computational data for this compound is not extensively detailed in readily available literature, the established methodologies are widely applied to similar compounds, consistently showing good agreement between theoretical and experimental spectra after applying appropriate scaling factors to the calculated frequencies to account for anharmonicity and other theoretical approximations. arxiv.org

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a standard and effective approach for this purpose. This method calculates the magnetic shielding tensors for each nucleus, from which the chemical shifts relative to a reference standard, typically Tetramethylsilane (TMS), are determined.

These calculations are sensitive to the molecular geometry and the electronic environment of each atom. For this compound, theoretical predictions would help in assigning the signals of the aromatic protons, the vinylic protons (H-α and H-β), and the various carbon atoms in the molecule. The accuracy of these predictions allows for a confident assignment of experimental NMR spectra, which can be complex due to the number of aromatic signals and their coupling patterns. biointerfaceresearch.com Although detailed computational studies on the NMR spectra of this compound are not widely published, the techniques are well-established for organic molecules. youtube.comkhanacademy.orgyoutube.comnih.gov

UV-Vis Absorption and Emission Spectra Modeling

The electronic absorption and emission properties of this compound can be modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region.

Computational studies on 4'-aminochalcone derivatives show that the main absorption bands are typically attributed to π→π* and n→π* electronic transitions. biointerfaceresearch.com These transitions are primarily localized on the cinnamoyl fragment of the chalcone scaffold. The amino group (-NH₂) acts as a strong electron-donating group, which can significantly influence the electronic structure and, consequently, the absorption spectrum, often leading to a red-shift (a shift to longer wavelengths) of the main absorption band compared to unsubstituted chalcones. researchgate.net

A computational study on related 4-aminochalcones using TD-DFT successfully predicted the maximum absorption wavelengths (λmax). The findings indicate a strong correlation between the experimental values and those calculated using various functionals, validating the use of these theoretical methods. researchgate.net The calculations also provide insights into the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the charge transfer characteristics of the molecule upon excitation. researchgate.net

Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) for a Related 4-Aminochalcone Derivative

FunctionalCalculated λmax (nm) in Gas PhaseCalculated λmax (nm) in ChloroformExperimental λmax (nm) in Chloroform
B3LYP367383397
CAM-B3LYP330344
PBEPBE376393
M06-2X333347

Data sourced from a study on 1-(4-(diethylamino)phenyl)-3-phenylprop-2-en-1-one, a structurally similar aminochalcone. researchgate.net

Quantum Chemical Methods in Reaction Mechanism Elucidation

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. These methods can identify stable intermediates, transition states, and determine the energy barriers associated with each step of a reaction.

Transition State Identification and Activation Energy Calculations

For reactions involving chalcones, computational methods can elucidate mechanistic pathways. A relevant example is the intramolecular Michael addition of 2'-aminochalcone (a positional isomer of the target compound) to form aza-flavanone, which has been studied computationally. nih.govacs.org Using DFT, researchers can locate the transition state (TS) structure connecting the reactant and the product. The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. nih.govacs.org

Harmonic frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govacs.org The energy difference between the reactants and the transition state defines the activation energy (Ea or ΔG‡), a critical parameter that governs the reaction rate. nih.govacs.org For the cyclization of 2'-aminochalcone, calculations have shown how catalysts, such as CBr₄, can lower this activation barrier by forming a halogen bond with the reactant. nih.govacs.org

Calculated Activation and Reaction Energies (in kcal/mol) for the Cyclization of 2'-Aminochalcone in Different Environments

Reaction EnvironmentActivation Energy (ΔE‡)Reaction Energy (ΔE_rxn)
Gas Phase (Uncatalyzed)30.0-12.8
Gas Phase (CBr₄ Catalyzed)23.8-21.4
Benzene (CBr₄ Catalyzed)25.5-20.9
DMSO (CBr₄ Catalyzed)19.7-23.8
Ethanol (B145695) (CBr₄ Catalyzed)17.8-24.3

Data is for the isomer 2'-aminochalcone and illustrates the application of the methodology. nih.gov

Solvent Effects on Reaction Energetics

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models can account for these solvent effects, providing a more realistic description of reaction energetics. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant.

In the study of the cyclization of 2'-aminochalcone, computational modeling revealed significant solvent effects. nih.govacs.org The reaction involves a zwitterionic intermediate, which is stabilized to different extents by solvents of varying polarity. nih.gov In nonpolar solvents like benzene, the activation energy remains high, and the intermediate is poorly stabilized, leading to a low product yield. nih.govacs.org In contrast, polar aprotic solvents like DMSO and, particularly, polar protic solvents like ethanol, significantly lower the activation barrier and better stabilize the charged intermediate. nih.govacs.org In the case of ethanol, the ability to form hydrogen bonds provides additional stabilization, further facilitating the reaction. nih.govacs.org These theoretical findings successfully explain the experimentally observed differences in reaction yields across various solvents.

Non-Covalent Interactions and Supramolecular Properties in Theoretical Models

Theoretical models are instrumental in dissecting the complex network of non-covalent forces that stabilize the crystal lattice of organic compounds. In the case of 4'-aminochalcones and their derivatives, these interactions primarily include hydrogen bonds and π-π stacking. nih.govresearchgate.net Computational techniques such as Density Functional Theory (DFT) are frequently employed to optimize molecular geometries and calculate the energies associated with these interactions. researchgate.netresearchgate.net Such studies are crucial for understanding structure-property relationships. nih.gov

Hydrogen Bonding Networks

Hydrogen bonds are among the most critical directional forces in the self-assembly of molecules containing amine and carbonyl functional groups. In this compound, the primary amino group (-NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a primary acceptor.

Theoretical and crystallographic studies on analogous 4-amino chalcone structures confirm the prevalence of intermolecular N-H···O hydrogen bonds. researchgate.net These interactions typically link molecules into chains or more complex networks. For example, in the crystal structure of (E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, molecules are linked by N-H···O hydrogen bonds. researchgate.net DFT calculations on similar systems help in quantifying the strength of these bonds and understanding their effect on the molecular structure. The downfield shift of the NH proton in ¹H-NMR spectra of related sulfonamides is also indicative of its participation in hydrogen bonding. mdpi.com

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-HHO=C~0.86~2.1-2.3~2.9-3.1~150-170
C-HHO=C~0.93~2.4-2.6~3.2-3.5~130-160
Note: This table represents typical data for aminochalcone-like structures based on crystallographic and computational studies of related compounds. The exact values for this compound would require specific experimental or computational analysis.

π-π Stacking Interactions

The aromatic phenyl rings in this compound are capable of engaging in π-π stacking interactions, which are crucial for the stabilization of crystal structures. mdpi.com These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements. nih.gov

Computational studies on various aromatic systems, including chalcone derivatives, have been used to quantify the energy of these interactions. researchgate.netresearchgate.net DFT, often with dispersion corrections (e.g., DFT-D), is a common method for accurately modeling these weak but cumulative forces. rsc.org The stabilization energy from a single π-π stacking interaction is typically in the range of 2-5 kcal/mol. nih.gov In the solid state, these interactions often lead to the formation of columnar stacks or herringbone patterns. researchgate.net

For chalcones, the presence of both an electron-donating amino group and an electron-withdrawing carbonyl group can polarize the molecule, potentially leading to favorable electrostatic interactions in a head-to-tail stacking arrangement. The interplay between hydrogen bonding and π-π stacking ultimately determines the final, most stable crystal packing arrangement. rsc.org

Interaction TypeTypical Distance (Centroid-to-Centroid)Typical Energy
Parallel-displaced π-π stacking3.3 - 3.8 Å-2 to -5 kcal/mol
T-shaped (edge-to-face)~5.0 Å (H to centroid)-1 to -3 kcal/mol
Note: This table provides generalized data for π-π interactions in aromatic compounds. Specific values for this compound are not available without dedicated computational studies.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 1-(4-aminophenyl)prop-2-en-1-one, HRMS would confirm its elemental composition.

In a typical analysis of a related chalcone (B49325), (2E)-1-(4-aminophenyl)-4-(2,4-dichlorophenyl) but-2-en-1-one, the molecular ion peak [M+] was observed at m/z = 292.16. nih.gov For (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, the mass spectrum showed the molecular ion [M+] at m/z 257/259, with the characteristic isotopic pattern for a chlorine-containing compound, and a base peak at m/z 146. mdpi.com

Electron Ionization (EI) is a common technique used in mass spectrometry that can cause fragmentation of the parent molecule. Analysis of these fragments provides valuable information for structural confirmation. For this compound, several characteristic fragmentation pathways can be postulated based on its structure and the known fragmentation of similar chalcones.

A likely primary fragmentation event would be the cleavage of the bond between the carbonyl group and the adjacent CH=CH bridge, leading to the formation of a stable acylium ion. Another probable fragmentation would involve the loss of small neutral molecules like CO or C2H2. The aminophenyl group can also undergo characteristic fragmentation.

Table 1: Postulated HRMS Fragmentation for this compound

Fragment IonProposed StructureTheoretical m/z
[C7H6NO]+4-aminobenzoyl cation120.0449
[C8H7O]+Cinnamoyl cation131.0497
[C6H6N]+Anilinium cation92.0499

This table is illustrative and based on general fragmentation patterns of chalcones.

The interpretation of isotopic patterns in HRMS is crucial for confirming the elemental composition of a molecule. The natural abundance of isotopes like 13C, 15N, and 18O results in a characteristic pattern of peaks for the molecular ion. For this compound (C9H9NO), the most abundant peak (M) will correspond to the molecule containing the most common isotopes (12C, 1H, 14N, 16O). The M+1 peak, which is one mass unit heavier, will primarily be due to the presence of a single 13C atom. The relative intensity of the M+1 peak can be predicted based on the number of carbon atoms in the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a cornerstone for the unambiguous assignment of proton (1H) and carbon (13C) signals and for establishing the connectivity of atoms within a molecule.

For chalcones, the 1H NMR spectra typically show the ethylenic protons (Hα and Hβ) as doublets with a coupling constant (J) of around 15.5 Hz, which is characteristic of a trans configuration. mdpi.com The aromatic protons appear in the range of 6.9–8.1 ppm. fabad.org.tr In the 13C NMR spectra of chalcones, the carbonyl carbon signal is usually found between δ 186.6 and 196.8 ppm. fabad.org.tr The α- and β-carbons of the enone system resonate at approximately δ 116.1-128.1 and δ 136.9-145.4 ppm, respectively. fabad.org.tr

2D NMR experiments are instrumental in piecing together the molecular structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings. youtube.com For this compound, a COSY spectrum would show a cross-peak between the α- and β-protons of the propenone bridge, confirming their direct coupling. It would also show correlations between adjacent protons on the aminophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1JCH). youtube.com An HSQC spectrum would allow for the direct assignment of the carbon signals for each protonated carbon in the molecule by linking the 1H and 13C chemical shifts.

Table 2: Expected 2D NMR Correlations for this compound

Proton (δ, ppm)COSY CorrelationsHMBC Correlations
Hα (vinyl)Cβ, C=O, C-phenyl
Hβ (vinyl)Cα, C-phenyl
Aromatic ProtonsAdjacent Aromatic ProtonsC=O, Other Aromatic Carbons
-NH2 Protons-Aromatic Carbons

This table is illustrative of expected correlations based on the structure.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. emory.edu Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide insights into the local environment. emory.edu Techniques like Magic Angle Spinning (MAS) are used to obtain higher resolution spectra. emory.edu

For this compound, ssNMR could be employed to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. ssNMR can distinguish between polymorphs as the chemical shifts are sensitive to the local packing and intermolecular interactions in the crystal lattice. Furthermore, ssNMR can be used to study molecular dynamics, such as the rotation of the phenyl rings or the dynamics of the amino group in the solid state.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman)

For chalcones, the FT-IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650–1685 cm-1. fabad.org.tr The C=C stretching vibration of the enone system appears around 1580 cm-1. fabad.org.tr The N-H stretching vibrations of the primary amine group in this compound are expected to appear as two bands in the region of 3300-3500 cm-1. For the related compound (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, the NH2 and C=O absorption bands were observed at (3468, 3321) and 1643 cm-1, respectively. mdpi.com

Raman spectroscopy provides complementary information to FT-IR. The C=C and aromatic ring stretching vibrations are typically strong in the Raman spectrum of conjugated systems like chalcones.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
N-H (amine)Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (vinyl)Stretching3000 - 3100
C=O (ketone)Stretching1650 - 1685
C=C (alkene)Stretching1580 - 1640
C=C (aromatic)Stretching1450 - 1600

This table presents typical ranges for the specified functional groups in similar compounds.

Detailed Functional Group Identification and Band Assignment

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

Key vibrational bands observed in the IR spectrum of related chalcone structures, such as 3,3'-(1,4-phenylene) bis (1-(4-aminophenyl) prop-2-en-1-one), provide insight into the expected bands for the title compound. researchgate.net The presence of an amide and ketone C=O stretching is typically observed around 1724 cm⁻¹. researchgate.net The N-H stretching of the amide group is expected near 3250 cm⁻¹, while the aliphatic C=C bond shows a characteristic absorption around 1640-1660 cm⁻¹. researchgate.net Aromatic C-H bonds are identifiable by a peak at approximately 3210-3220 cm⁻¹. researchgate.net

Table 1: Characteristic IR Absorption Bands for Related Chalcone Structures

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amide & KetoneC=O Stretch1724 researchgate.net
AmideN-H Stretch3250 researchgate.net
AlkeneC=C Stretch1640-1660 researchgate.net
AromaticC-H Stretch3210-3220 researchgate.net

This table presents data from a related bis-chalcone amide derivative and serves as a reference for the expected spectral features of this compound.

Conformational Isomerism Elucidation in Solid State

In the solid state, this compound can exhibit conformational isomerism, primarily arising from rotation around single bonds. X-ray crystallography studies on analogous chalcones reveal that the molecule is often not planar. For instance, in (E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, a dihedral angle of 28.9(2)° exists between the two phenyl rings, indicating a significant twist. researchgate.net Furthermore, the enone moiety and the amino group may not be coplanar with their respective attached phenyl rings. researchgate.net This deviation from planarity is a common feature in chalcone derivatives and influences the crystal packing and intermolecular interactions.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular geometry. Studies on closely related chalcones, such as (E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, provide valuable reference data. researchgate.net These studies confirm the E configuration of the C=C double bond in the enone bridge. researchgate.net The bond lengths are generally within normal ranges for their respective types. researchgate.net For example, in a similar chalcone, the C=C bond length is consistent with a double bond, while the C-N and C-S bonds in related sulfone compounds can show shortening due to charge redistribution. rsc.org

Table 2: Selected Crystallographic Data for a Related Chalcone Derivative

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2/c researchgate.net
a (Å)22.4670 (19) researchgate.net
b (Å)3.9254 (3) researchgate.net
c (Å)14.5796 (11) researchgate.net
β (°)107.944 (6) researchgate.net
V (ų)1223.26 (17) researchgate.net
Z4 researchgate.net

Data for (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one researchgate.net

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In chalcone derivatives, hydrogen bonding plays a crucial role. For instance, in (E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, adjacent molecules are linked by N—H...O hydrogen bonds, forming one-dimensional infinite chains. researchgate.net These chains can further stack to create two-dimensional networks. researchgate.net In other related structures, like 4-aminophenyl sulfones, N–H···O=S interactions are prominent, leading to the formation of linear chains or bidimensional networks. rsc.org These interactions are vital in stabilizing the crystal structure.

Advanced Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying components in a mixture. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of chalcones and related compounds. pensoft.netresearchgate.net

A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. researchgate.net The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is often achieved using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net Method development involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. pensoft.netnih.gov For quantitative analysis, the method must be validated for linearity, precision, accuracy, and robustness to ensure reliable results. pensoft.netresearchgate.net

Table 3: Typical HPLC Parameters for Analysis of Related Compounds

ParameterConditionReference
ColumnLuna 5µ C18 researchgate.net
Mobile PhaseAcetonitrile:Water (90:10) researchgate.net
Flow Rate0.8 mL/min researchgate.net
DetectionUV at 237 nm researchgate.net

This table shows parameters for the analysis of a pyrazolone (B3327878) derivative and illustrates a common setup for related analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and thermally stable compounds. However, due to the polarity and low volatility of "this compound," direct GC-MS analysis is challenging. The presence of the primary amino group (-NH2) necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior.

Several derivatization techniques are applicable for compounds bearing primary amine functionalities. The most common approaches include silylation, acylation, and alkylation, which serve to decrease the polarity and increase the volatility of the analyte. nih.gov

Silylation: This is a widely used technique where active hydrogens in the amino group are replaced by a nonpolar silyl (B83357) group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly employed. sigmaaldrich.com MTBSTFA is often preferred as it forms TBDMS derivatives that are more stable and less sensitive to moisture compared to their TMS counterparts. sigmaaldrich.com

Alkylation: This method involves the introduction of an alkyl group. Methyl chloroformate (MCF) has been reported as a robust reagent for the derivatization of compounds with amino and carboxylic acid groups, offering the advantage of an instantaneous reaction at room temperature. nih.gov

Acylation: This technique introduces an acyl group, often using reagents like heptafluorobutyric anhydride (B1165640) (HFBA). Acylated derivatives, particularly of primary amines, have been shown to be more stable than their silylated counterparts. nih.gov

Once derivatized, the resulting volatile derivative of "this compound" can be introduced into the GC-MS system. The gas chromatograph separates the derivative from other components in the sample mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated component then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint of the derivatized compound. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure and can be used for its definitive identification, often by comparison with spectral libraries. acs.org While direct GC-MS analysis of non-derivatized chalcone has been reported, the presence of the polar amino group in "this compound" makes derivatization a critical step for reliable analysis. hmdb.ca

Derivatization Technique Common Reagent(s) Advantages of the Derivative Reference
SilylationMTBSTFA, BSTFAIncreased volatility, thermal stability. TBDMS derivatives are more stable to hydrolysis. sigmaaldrich.com
AlkylationMethyl Chloroformate (MCF)Instantaneous reaction, robust for amino groups. nih.gov
AcylationHeptafluorobutyric Anhydride (HFBA)High stability, especially for primary amines. nih.gov

UV-Visible Absorption Spectroscopy for Electronic Transitions and Conjugation

UV-Visible absorption spectroscopy is a valuable technique for probing the electronic structure of conjugated systems like "this compound." The absorption of ultraviolet and visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the molecule's electronic transitions and the extent of its conjugated π-system. nih.gov

Chalcones, the class of compounds to which "this compound" belongs, are characterized by a 1,3-diphenyl-2-propen-1-one framework. Their UV-Vis spectra are typically defined by two main absorption bands. nih.gov

Band I: This band usually appears in the shorter wavelength region of the UV spectrum.

Band II: This is a more intense absorption band occurring at longer wavelengths, typically between 340 nm and 390 nm. nih.gov

This long-wavelength absorption is attributed to a π → π* electronic transition within the cinnamoyl chromophore (C6H5-CH=CH-C=O), which constitutes the core conjugated system of the chalcone. researchgate.netnih.gov The presence of substituents on the aromatic rings can significantly influence the position and intensity of these absorption bands.

In the case of "this compound," the amino group (-NH2) on the phenyl ring attached to the carbonyl group acts as a powerful electron-donating group (auxochrome). This amino group extends the conjugated system through resonance, leading to a delocalization of π-electrons over the entire molecule. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the π → π* transition requires less energy, resulting in a bathochromic shift (a shift to longer wavelengths) of the main absorption band compared to unsubstituted chalcone. researchgate.netnih.gov The absorption is also influenced by the solvent polarity. nih.gov

The electronic absorption spectrum of "this compound" would be expected to show a strong absorption band in the near-UV or visible region, characteristic of its extended π-conjugated system. The position of this maximum absorption (λmax) provides qualitative information about the electronic structure, while the molar absorptivity (ε) gives a measure of the probability of the electronic transition. nih.gov

Compound Solvent λmax (nm) Electronic Transition Reference
Chalcone DerivativesEthanol (B145695)340-390π → π nih.gov
Hydroxy and Methoxy ChalconesNot specified340-390π → π researchgate.net
1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-ene-1-oneNot specifiedNot specifiedπ → π* researchgate.net
(E)-3-(4-(dimethylamino)phenyl)-1-(4-nitrophenyl)prop-2-en-1-oneNot specifiedNot specifiedNot specified researchgate.net

Applications As a Precursor in Advanced Chemical Synthesis and Functional Materials

Building Blocks for Complex Organic Molecules

The compound is a fundamental starting material for constructing intricate organic frameworks that are often found in biologically active molecules.

Chalcones, the structural class to which 1-(4-Aminophenyl)prop-2-en-1-one belongs, are well-established precursors in the biosynthesis and laboratory synthesis of flavonoids and isoflavonoids. More specifically, aminophenyl propenone derivatives are key intermediates in the total synthesis of certain alkaloids. For instance, a closely related analogue, (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, has been identified as a key precursor for developing synthetic routes to the quinoline (B57606) alkaloids dubamine (B1209130) and graveoline. The synthesis of these natural products often involves cyclization reactions where the amino group and the enone system of the chalcone (B49325) backbone participate in forming the characteristic heterocyclic core of the alkaloid.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. This compound and its derivatives are instrumental in building various pharmacophore scaffolds, which form the core structures of many therapeutic agents.

The general class of aminochalcones has been extensively used to generate diverse heterocyclic scaffolds. The reactivity of the precursor molecule, 1-(4-aminoacetophenone), allows for its conversion into a variety of systems like thiophenes, oxazoles, triazoles, and pyridines, which are common cores in medicinal chemistry. researchgate.net

Specific applications of aminochalcone scaffolds include:

Antiproliferative Agents: Researchers have synthesized a series of aminochalcone derivatives by modifying the amino group of compounds like (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl) prop-2-en-1-one to explore their potential as agents against cancer cell proliferation. centralasianstudies.org The 3-amino-4-methoxyphenyl moiety, in particular, has been noted as an important pharmacophoric group for designing molecules that target tubulin polymerization, a key mechanism in cancer chemotherapy. researchgate.net

Antimalarial Scaffolds: Amino chalcone derivatives are utilized as scaffolds to develop inhibitors of heme polymerization, a critical process for the survival of the malaria parasite. oaji.net

Pyrrolo scribd.comthieme-connect.combenzodiazepines (PBDs): The aminophenyl motif is a crucial component in the synthesis of PBDs, a class of compounds known for their ability to interact with DNA. researchgate.net These scaffolds are of significant interest in the development of new therapeutic agents.

Table 1: Examples of Pharmacophore Scaffolds Derived from Aminochalcone Precursors To display the table, click the button below.

Display Table
Scaffold ClassSynthetic Precursor TypeTarget Application (Excluding Clinical Details)Reference
Quinoline AlkaloidsAminophenyl propenoneNatural Product Synthesis scribd.com
Pyrrolo scribd.comthieme-connect.combenzodiazepines (PBDs)Aminophenyl building blocksDNA-interactive agent scaffolds researchgate.net
Tubulin Polymerization InhibitorsAminochalconesAntiproliferative agent design researchgate.net
Heme Polymerization InhibitorsAmino chalcone derivativesAntimalarial agent design oaji.net
Diverse Heterocycles (Thiophene, Pyridine, etc.)1-(4-substituted aminophenyl) ethanonesGeneral Pharmacophore Synthesis researchgate.net

Monomer in Polymer Chemistry for Functional Materials

The reactivity of this compound also extends to the field of polymer science, where it can be used as a monomer to introduce specific functionalities into polymer chains.

Polyimides are a class of high-performance polymers known for their thermal stability. Their synthesis typically involves the polycondensation of a diamine with a dianhydride. While this compound is a mono-amine, the 4-aminophenyl structure it contains is a fundamental unit in many diamine monomers used for polyimide synthesis. rdd.edu.iqalliedacademies.org For example, the isomeric diamine 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (DAPI) is synthesized and then polymerized with various dianhydrides to create soluble, high-performance polyimides. alliedacademies.org The general synthetic route involves a two-step process: first, the formation of a poly(amic acid) by reacting the diamine with a dianhydride, followed by chemical or thermal imidization to form the final polyimide. The presence of an amino group, as seen in the title compound, is the key reactive site for this type of polymerization.

The vinyl group of this compound allows it to act as a monomer in the synthesis of vinyl ketone-based polymers. Specifically, polymers of phenyl vinyl ketone (PVK) are of interest for their photochemical properties. Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are employed to synthesize well-defined PVK-based polymers.

The synthetic route via RAFT polymerization offers precise control over molecular weight and distribution. In this process, a chain transfer agent is used to mediate the polymerization of vinyl ketone monomers, such as phenyl vinyl ketone. This method allows for the creation of homopolymers and block copolymers. The incorporation of the 4-aminophenyl group from the title monomer would result in a functionalized conjugated polymer where the electronic properties can be tuned by the presence of the amino substituent.

Ligand Design in Coordination Chemistry and Catalysis

The structure of this compound contains both nitrogen and oxygen donor atoms, making it a potential candidate for use as a ligand in coordination chemistry. Chalcones and their derivatives can coordinate with metal ions to form stable complexes.

The α,β-unsaturated ketone system can chelate to a metal center through the carbonyl oxygen. In aminochalcones, the amino group provides an additional nitrogen donor site. Depending on the specific structure and reaction conditions, these ligands can act as bidentate chelating agents, coordinating to a metal ion through both the nitrogen of the amino group and the oxygen of the carbonyl group. researchgate.net The formation of such metal complexes can significantly alter the electronic properties and reactivity of the organic ligand, opening up applications in catalysis and materials science. For example, Fe(III) complexes of various chalcone derivatives have been synthesized and characterized, demonstrating the ability of the chalcone scaffold to act as a ligand, typically coordinating through hydroxyl and carbonyl oxygen atoms. thieme-connect.com The study of such complexes helps in understanding the coordination behavior that is essential for designing new catalysts and functional metal-containing materials.

Synthesis of Metal-Organic Frameworks (MOFs) using Aminophenyl Chalcone Scaffolds

The structural rigidity and diverse coordination sites of chalcone derivatives make them excellent candidates for organic linkers in the construction of Metal-Organic Frameworks (MOFs). While the direct use of this compound is an emerging area, the principle has been demonstrated with analogous chalcone structures, particularly chalcone dicarboxylic acids. rsc.orgresearchgate.net

In these systems, the carboxylate groups and the central keto group of the chalcone ligand act as coordination points, binding to metal ions or clusters to form a three-dimensional, porous network. researchgate.net The amine functionality on an aminophenyl chalcone scaffold offers an additional site for coordination or for post-synthetic modification, which can be used to tune the properties of the resulting MOF. Amine-functionalized MOFs are particularly noted for their strong interactions with CO2, making them promising materials for carbon capture applications. rsc.org

Researchers have successfully synthesized a variety of MOFs using chalcone-based ligands with metals such as copper(I), cadmium(II), and a range of lanthanides (La, Ce, Pr, Nd, Sm, Eu, Gd). researchgate.net The specific geometry of the chalcone linker and the choice of metal ion dictate the final topology and structural diversity of the framework. For instance, studies with a chalcone dicarboxylic acid ligand and cadmium resulted in different structural orientations of the binuclear Cd clusters, highlighting the tunability of these systems. rsc.org The resulting frameworks often exhibit interesting properties, such as photocatalytic activity for the degradation of organic dyes. rsc.orgresearchgate.net

Development of Chiral Catalysts from Chalcone Derivatives

Chalcone derivatives are pivotal in the field of asymmetric catalysis, primarily as precursors for the development of chiral ligands which, in turn, are used to create chiral catalysts. nih.gov A common strategy involves the enantioselective synthesis of a chiral chalcone derivative, which is then used as a building block. For example, the asymmetric addition of nitromethane (B149229) to a chalcone derivative, catalyzed by a chiral Cinchona alkaloid squaramide, can produce chiral chalcone products with excellent enantioselectivities (up to 99%). nih.govnih.gov Similarly, chiral phase-transfer catalysts have been employed for the asymmetric cyclopropanation of chalcones. nih.gov

Once synthesized, these chiral chalcone derivatives, possessing defined stereochemistry, can be used as ligands for metal centers (e.g., rhodium, palladium, iridium). The chiral ligand modifies the electronic and steric environment of the metal, creating a catalyst that can preferentially produce one enantiomer of a product over the other in a chemical reaction. nih.gov The effectiveness of such a catalyst is dependent on the precise three-dimensional arrangement of the ligand around the metal, a field where the rigid yet modifiable chalcone scaffold offers significant potential. While the direct application of this compound itself as a chiral catalyst is not typical, its derivatives are key intermediates in the design and synthesis of these sophisticated catalytic systems.

Building Block for Supramolecular Assemblies

The molecular architecture of this compound, with its combination of hydrogen-bonding groups (the amino group), π-rich aromatic rings, and a polar carbonyl group, makes it an ideal building block for the construction of ordered supramolecular assemblies through non-covalent interactions.

The self-assembly of aminophenyl chalcone derivatives is driven by a combination of specific intermolecular forces. X-ray diffraction studies of 2-aminochalcones have revealed the presence of a stable six-membered ring formed via an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen (N-H···O). nih.gov This interaction locks the molecule into a nearly co-planar conformation, which facilitates ordered packing.

The assembly into larger structures is then guided by weaker intermolecular forces. These include π-π stacking interactions between the aromatic rings of adjacent molecules and additional hydrogen bonds. nih.gov This interplay of forces can lead to the formation of well-defined, three-dimensional supramolecular structures. For example, in styrylquinoline-chalcone hybrids, a combination of hydrogen bonds and π-π stacking interactions has been shown to generate complex 3D assemblies. nih.gov By modifying the substituents on the aromatic rings, chemists can tune these non-covalent interactions to control the self-assembly process and create novel materials with desired architectures.

In the realm of host-guest chemistry, chalcones typically play the role of the "guest" molecule, fitting into the cavity of a larger "host." Cyclodextrins (CDs), which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for chalcones. oatext.com

The formation of inclusion complexes between chalcones and β-cyclodextrin has been studied extensively using both experimental techniques and molecular modeling. nih.govacs.org The hydrophobic aromatic rings of the chalcone guest are encapsulated within the nonpolar cavity of the cyclodextrin (B1172386) host, driven by favorable intermolecular interactions. The thermodynamics of this process depend on the specific chalcone structure; for instance, the inclusion of the parent chalcone in β-cyclodextrin is an exothermic process, whereas the inclusion of 2',4'-dihydroxychalcone (B613834) is endothermic. nih.gov

More advanced systems involve covalently linking a chalcone derivative to a cyclodextrin host. In one such example, a 2-hydroxychalcone (B1664081) was conjugated to a β-cyclodextrin molecule. nih.govacs.org This creates a self-contained host-guest system where the chalcone "arm" can reside either inside or outside its own cavity. The binding properties of this conjugate can be controlled by external stimuli like pH and light, demonstrating a sophisticated application of chalcones in creating stimuli-responsive supramolecular materials. nih.gov

Development of Chemical Probes for Spectroscopic Studies

Chalcone derivatives, particularly those with an amino group, are widely used in the development of chemical probes for spectroscopic analysis due to their favorable photophysical properties. The core structure of this compound features an electron-donating amino group (push) and an electron-withdrawing carbonyl group (pull) connected by a conjugated π-system, which is a classic design for creating fluorescent molecules.

The synthesis of these probes often follows the standard Claisen-Schmidt condensation. Their spectroscopic properties, such as absorption and emission wavelengths, can be readily tuned by altering the substituents on the aromatic rings. For example, a series of chalcone-based fluorescent dyes designed for bioimaging exhibited strong emission in the range of 512–567 nm with very large Stokes shifts (the difference between the maximum absorption and emission wavelengths), which is a highly desirable property for fluorescent probes to avoid self-quenching and background interference.

Chalcone-based probes have been designed to be sensitive to their local environment. A series of chalcone skeleton-based molecules were developed as "turn-off" pH fluorescent probes. rsc.org These compounds emitted bright yellow fluorescence under acidic conditions but were quenched in alkaline conditions, allowing for sensitive pH detection. Other chalcone derivatives have been synthesized for use as fluorescent probes in cellular imaging, showing preferential accumulation and brighter fluorescence in cancer cells compared to normal cells.

Chalcone Probe Derivative Excitation Max (λex) Emission Max (λem) Stokes Shift (Δλ) Application Reference
Chalcone-based pH ProbeNot SpecifiedBright Yellow Fluorescence (Acidic)Not Specified"On-Off" pH sensing rsc.org
Chalcone Dye 3a420 nm513 nm93 nmBioimaging nih.gov
Chalcone Dye 3b423 nm523 nm100 nmBioimaging nih.gov
Chalcone Dye 3c419 nm512 nm93 nmBioimaging nih.gov
Chalcone Dye 3d428 nm567 nm139 nmBioimaging nih.gov
Chalcone Dye 3e425 nm549 nm124 nmBioimaging nih.gov
Chalcone Dye 3f423 nm545 nm122 nmBioimaging nih.gov
Carbazole-chalcone ProbeNot SpecifiedNot SpecifiedNot SpecifiedThiophenol detection acs.org

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and α,β-unsaturated ketone protons (δ 6.5–7.5 ppm for vinyl protons). 13C^{13}C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 161.1 for C9_9H9_9NO) and fragmentation patterns .
  • FT-IR/Raman : Stretching vibrations for C=O (~1650 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) .

How can computational methods like DFT resolve discrepancies between experimental and theoretical data?

Q. Advanced Research Focus

  • Electronic properties : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. For example, a smaller gap (~3.5 eV) suggests higher polarizability, aligning with nonlinear optical (NLO) properties observed experimentally .
  • Vibrational analysis : Discrepancies in FT-IR peak assignments (e.g., C=O stretching) can arise from solvent effects or anharmonicity; DFT simulations in vacuum vs. solvent (e.g., methanol) models reconcile these .
  • Thermal stability : Molecular dynamics simulations predict decomposition pathways, validated by thermogravimetric analysis (TGA) .

What crystallographic insights explain the compound's nonlinear optical (NLO) behavior?

Q. Advanced Research Focus

  • Non-centrosymmetric packing : Crystal structures (e.g., monoclinic P21_1 space group) with π-π stacking and hydrogen bonding (N–H···O) enhance hyperpolarizability, critical for NLO applications .
  • Dipole alignment : Polarizable groups (e.g., amino and carbonyl) align under electric fields, quantified via Kurtz-Perry powder SHG measurements .

How do intermolecular interactions influence solid-state properties?

Q. Advanced Research Focus

  • Hydrogen-bonding networks : Graph-set analysis (e.g., R_2$$^2(8) motifs) reveals how N–H···O bonds stabilize crystal packing, affecting melting points and solubility .
  • Mechanical properties : Nanoindentation studies correlate Young’s modulus with hydrogen-bond density; weaker van der Waals interactions lead to anisotropic hardness .

What methodologies assess biological activity, and how do structural modifications alter efficacy?

Q. Advanced Research Focus

  • In vitro assays : Anticancer activity via MTT assays (e.g., IC50_{50} values against HeLa cells) .
  • Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., –NO2_2) on the phenyl ring enhance cytotoxicity by increasing electrophilicity .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like tubulin or DNA topoisomerases .

How can conflicting spectral data (e.g., UV-Vis vs. computational predictions) be resolved?

Q. Advanced Research Focus

  • Solvent effects : TD-DFT simulations in explicit solvent (e.g., methanol) improve agreement with experimental UV-Vis λmax_{\text{max}} values .
  • Conformational analysis : Rotamer populations (e.g., s-cis vs. s-trans enone configurations) alter extinction coefficients; variable-temperature NMR validates dominant conformers .

What strategies improve catalytic efficiency in asymmetric synthesis using this compound?

Q. Advanced Research Focus

  • Chiral auxiliaries : Use of (R)-BINOL-derived catalysts for enantioselective alkylation (e.g., ee >90%) .
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) while maintaining yield (85–90%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.